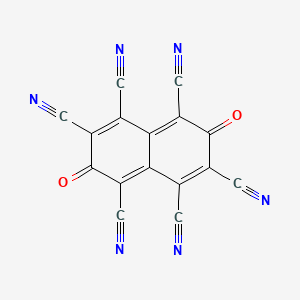
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of multiple nitrile groups and oxo functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile typically involves multi-step organic reactions. One common method starts with the precursor 1,4,5,8-tetramethoxynaphthalene, which undergoes oxidation and demethylation to form naphthoquinone intermediates. These intermediates are then subjected to further reactions to introduce the nitrile groups and achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of milder reaction conditions, efficient catalysts, and streamlined purification processes to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate (CAN) in acetonitrile is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated naphthalene compounds.
Aplicaciones Científicas De Investigación
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, cellular signaling, and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthazarin: A similar compound with quinone functionalities and known for its biological activities.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Another naphthalene derivative with different functional groups.
Uniqueness
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is unique due to its multiple nitrile groups, which impart distinct reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
875576-26-4 |
|---|---|
Fórmula molecular |
C16N6O2 |
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
3,7-dioxonaphthalene-1,2,4,5,6,8-hexacarbonitrile |
InChI |
InChI=1S/C16N6O2/c17-1-7-9(3-19)15(23)12(6-22)14-8(2-18)10(4-20)16(24)11(5-21)13(7)14 |
Clave InChI |
CXZSTLFUFDXNAQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2C#N)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















